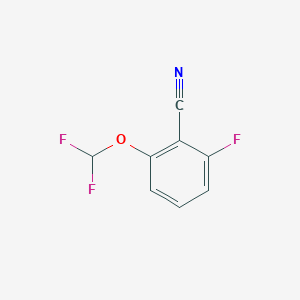

1-(Difluoromethoxy)-4-fluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

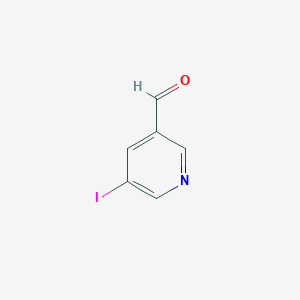

1-(Difluoromethoxy)-4-fluorobenzene is a fluorinated aromatic compound that is part of a broader class of partially fluorinated benzenes. These compounds are of interest due to their unique electronic properties and potential applications in various fields, including organometallic chemistry and materials science.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can involve several strategies, including the use of difluorocarbene sources. For instance, fluoroform (CHF3) has been utilized as a difluorocarbene source in the synthesis of difluoromethoxyarenes, which could potentially be applied to the synthesis of 1-(Difluoromethoxy)-4-fluorobenzene . The process involves the conversion of phenols to their difluoromethoxy derivatives using potassium hydroxide in a two-phase system, yielding moderate to good product yields.

Molecular Structure Analysis

The molecular structure of fluorinated benzenes can be accurately determined using a combination of techniques such as gas-phase electron diffraction and NMR spectroscopy in liquid crystal solvents . These methods allow for the deduction of anisotropic components of indirect couplings and provide high-accuracy molecular structures with precise interatomic distances and inter-bond angles.

Chemical Reactions Analysis

Fluorinated benzenes, including 1-(Difluoromethoxy)-4-fluorobenzene, can participate in various chemical reactions. For example, electrochemical fluorination has been studied extensively, revealing mechanisms involving cathodic dehalogeno-defluorination and anodic oxidation of halide anions . These reactions can lead to the formation of different fluorinated and halogenated compounds, demonstrating the reactivity of such molecules under electrochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzenes are influenced by the presence of fluorine atoms, which reduce the ability to donate π-electron density and result in weak binding to metal centers . This characteristic makes them suitable as non-coordinating solvents or as ligands that can be readily displaced in organometallic chemistry. Furthermore, the steric hindrance and electronic effects of substituents like difluoromethoxy groups can be probed using spectroscopic methods such as 19F NMR, which reflects the crowded structures of these molecules .

科学的研究の応用

Organometallic Chemistry and Catalysis

Fluorobenzenes like 1-(Difluoromethoxy)-4-fluorobenzene are increasingly recognized in organometallic chemistry, particularly in transition-metal-based catalysis. Due to the fluorine substituents, these compounds typically exhibit weak metal center binding, making them useful as non-coordinating solvents or easily displaced ligands in various chemical reactions (Pike, Crimmin, & Chaplin, 2017).

Synthesis of Difluoromethoxy Derivatives

The synthesis of difluoromethoxy derivatives involves using fluoroform as a difluorocarbene source. This process converts phenols and thiophenols to their difluoromethoxy derivatives at moderate temperatures, demonstrating the versatility of difluorobenzene compounds in organic synthesis (Thomoson & Dolbier, 2013).

Biodegradation Studies

Research on the biodegradation of difluorobenzenes, which include compounds like 1-(Difluoromethoxy)-4-fluorobenzene, shows that certain microbial strains can degrade these compounds. This research is significant in understanding the environmental impact and potential bioremediation strategies for industrial pollutants (Moreira, Amorim, Carvalho, & Castro, 2009).

Electrochemical Fluorination

Studies on the electrochemical fluorination of aromatic compounds, including difluorobenzenes, have contributed significantly to the understanding of fluorine chemistry. These studies provide insights into the mechanisms and efficiencies of fluorination processes, critical for developing new synthetic methods (Horio, Momota, Kato, Morita, & Matsuda, 1996).

将来の方向性

The future directions for research on “1-(Difluoromethoxy)-4-fluorobenzene” could include developing bioconjugates for targeted drug delivery, exploring its potential use in materials science, and developing more stable and less reactive derivatives. Additionally, its potential applications in medicinal chemistry and drug discovery processes could be further explored .

特性

IUPAC Name |

1-(difluoromethoxy)-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHCTKYETOOKMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634814 |

Source

|

| Record name | 1-(Difluoromethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethoxy)-4-fluorobenzene | |

CAS RN |

34888-09-0 |

Source

|

| Record name | 1-(Difluoromethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)

![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)